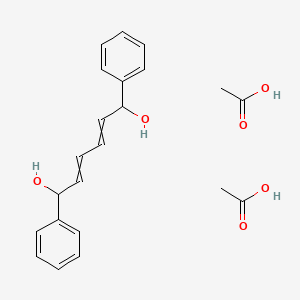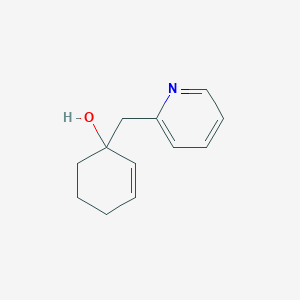![molecular formula C24H18N8O2 B12575245 1,1'-(1,3-Phenylene)bis[2-(1-phenyl-1H-tetrazol-5-yl)ethan-1-one] CAS No. 184947-01-1](/img/structure/B12575245.png)
1,1'-(1,3-Phenylene)bis[2-(1-phenyl-1H-tetrazol-5-yl)ethan-1-one]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(1,3-Phenylene)bis[2-(1-phenyl-1H-tetrazol-5-yl)ethan-1-one] is a complex organic compound characterized by the presence of two tetrazole rings attached to a central phenylene group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,3-Phenylene)bis[2-(1-phenyl-1H-tetrazol-5-yl)ethan-1-one] typically involves the following steps:
Formation of the Tetrazole Rings: The tetrazole rings can be synthesized through the cyclization of nitriles with azides under acidic conditions. Common reagents include sodium azide and ammonium chloride.
Attachment to the Phenylene Group: The synthesized tetrazole rings are then attached to a central phenylene group through a series of condensation reactions. This step often requires the use of catalysts such as palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
1,1’-(1,3-Phenylene)bis[2-(1-phenyl-1H-tetrazol-5-yl)ethan-1-one] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tetrazole rings can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
1,1’-(1,3-Phenylene)bis[2-(1-phenyl-1H-tetrazol-5-yl)ethan-1-one] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 1,1’-(1,3-Phenylene)bis[2-(1-phenyl-1H-tetrazol-5-yl)ethan-1-one] involves its interaction with specific molecular targets and pathways. The tetrazole rings can form strong hydrogen bonds and coordinate with metal ions, making the compound effective in various catalytic and binding processes. The phenylene group provides structural stability and enhances the compound’s ability to interact with biological molecules.
相似化合物的比较
Similar Compounds
1,1’-(1,3-Phenylene)bis[2-(1H-tetrazol-5-yl)ethan-1-one]: Lacks the phenyl groups attached to the tetrazole rings.
1,1’-(1,4-Phenylene)bis[2-(1-phenyl-1H-tetrazol-5-yl)ethan-1-one]: Has a different substitution pattern on the phenylene group.
Uniqueness
1,1’-(1,3-Phenylene)bis[2-(1-phenyl-1H-tetrazol-5-yl)ethan-1-one] is unique due to the presence of both phenyl and tetrazole groups, which confer distinct chemical and physical properties. This combination enhances its potential for diverse applications in research and industry.
属性
CAS 编号 |
184947-01-1 |
|---|---|
分子式 |
C24H18N8O2 |
分子量 |
450.5 g/mol |
IUPAC 名称 |
2-(1-phenyltetrazol-5-yl)-1-[3-[2-(1-phenyltetrazol-5-yl)acetyl]phenyl]ethanone |
InChI |
InChI=1S/C24H18N8O2/c33-21(15-23-25-27-29-31(23)19-10-3-1-4-11-19)17-8-7-9-18(14-17)22(34)16-24-26-28-30-32(24)20-12-5-2-6-13-20/h1-14H,15-16H2 |
InChI 键 |
RGDIUYACNZAHJP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CC(=O)C3=CC(=CC=C3)C(=O)CC4=NN=NN4C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


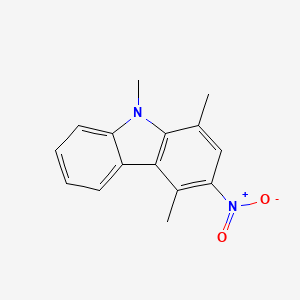
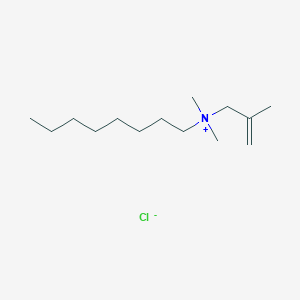

![1,3,2-Benzodioxaborole, 2-[(trimethylsilyl)ethynyl]-](/img/structure/B12575189.png)
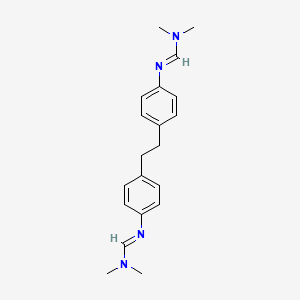
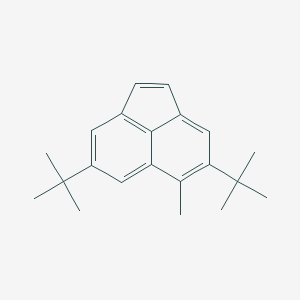
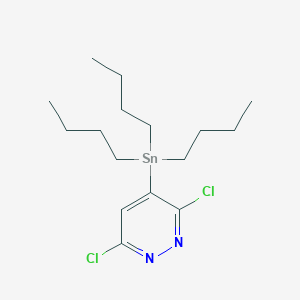
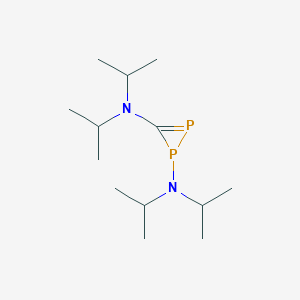
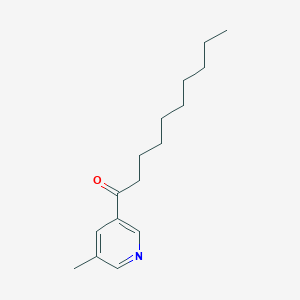
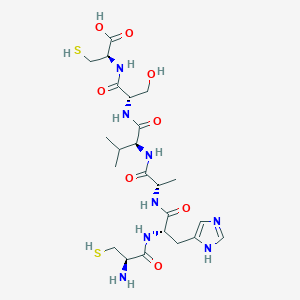
![N,N-Didodecyl-4-[2-(pyridin-4-YL)ethenyl]aniline](/img/structure/B12575249.png)

